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Compound of Interest

Compound Name: NIBR189

Cat. No.: B609572

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interactions
of NIBR189, a potent antagonist of the Epstein-Barr virus-induced gene 2 (EBI2/GPR183)
receptor. EBI2 is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating
immune cell migration and has been implicated in various autoimmune and inflammatory
diseases. NIBR189 has emerged as a valuable tool for studying EBI2 signaling and as a
potential therapeutic agent. This document outlines the key quantitative data, detailed
experimental protocols for characterizing NIBR189 binding and function, and visual
representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of NIBR189 in various assays.
These values highlight the compound's high affinity and antagonist activity at the EBI2 receptor.
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Parameter Species Assay Type Value (nM) Reference

IC50 Human Inhibition of EBI2 11 [1]

IC50 Mouse Inhibition of EBI2 16 [1]
Oxysterol-

IC50 - dependent 9 [1]
activation
U937 cell

IC50 - o 0.3 [1]
migration
Gai protein

activation (in the
IC50 - 230 [1]
presence of 100

nM 7a,25-OHC)

Table 1: In Vitro Potency of NIBR189

Structural Insights into NIBR189 Binding

While a co-crystal structure of NIBR189 with EBI2 is not publicly available, significant insights
into its binding can be inferred from mutagenesis studies of the natural ligand, 7a,25-
dihydroxycholesterol (7a,25-OHC), and the cryo-electron microscopy (cryo-EM) structure of
EBI2 in complex with the inverse agonist GSK682753A.

The binding pocket for oxysterols in EBI2 is located within the transmembrane (TM) bundle.
Key residues identified through mutagenesis studies as crucial for 7a,25-OHC binding include
Arg87 in TM-II, Tyrl12 and Tyr116 in TM-IIl, Asn114 in TM-IlI, Glu183 in the second
extracellular loop (ECL2), and Tyr260 in TM-VI[2]. The cryo-EM structure of the active EBI2-Gai
complex with 7a,25-OHC confirms that the TMs 3-7 form a hydrophobic cavity to accommodate
the ligand, with Tyr116 and Tyr260 engaging the 7a-hydroxyl group, and Arg87 and Tyr112
interacting with the 25-hydroxyl group[1].

Given that NIBR189 is a competitive antagonist, it is highly probable that it occupies the same
orthosteric binding pocket as the natural ligand and other synthetic modulators. The
development of NIBR189 originated from a medicinal chemistry campaign starting with the
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antagonist NIBR127[3]. The structural modifications leading to NIBR189 likely optimized its
interactions with the hydrophobic and polar features of this binding site.

EBI2 Signaling Pathway

Activation of EBI2 by its endogenous oxysterol ligands, such as 7a,25-OHC, initiates a
signaling cascade through the Gai subunit of the heterotrimeric G protein. This leads to the
inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cCAMP) levels, and
downstream effects on mitogen-activated protein kinases (MAPKS) like ERK and p38,

ultimately resulting in chemotaxis.

Plasma Membrane
Extracellular Intracellular

70,25-0HC | g

N Binds-&-Activaies MAPK Cascade . .

o >

o) EBI2/GPR183 cvates (ERK, p38) RN
CAMP

Binds & Inhibits

NIBR189
(Antagonist)

Click to download full resolution via product page
EBI2/GPR183 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the
binding and functional activity of NIBR189 at the EBI2 receptor.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (NIBR189) to displace a radiolabeled
ligand ([3H]7a,25-OHC) from the EBI2 receptor, allowing for the determination of its binding
affinity.

Materials:
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HEK293 or CHO cell membranes expressing human EBI2

[BH]70a,25-OHC (radioligand)

NIBR189 (test compound)

Binding buffer: 50 mM Tris-HCI, pH 7.4, 100 mM NaCl, 5 mM MgClz, 0.1% (w/v) BSA
Wash buffer: 50 mM Tris-HCI, pH 7.4, 100 mM NaCl, 5 mM MgCl2

Scintillation fluid

Glass fiber filters (e.g., Whatman GF/B)

96-well plates

Filtration manifold

Scintillation counter

Procedure:

Prepare serial dilutions of NIBR189 in binding buffer.

In a 96-well plate, add 25 pL of binding buffer, 25 uL of the appropriate NIBR189 dilution,
and 25 pL of [3H]7a,25-OHC (to a final concentration of ~1-5 nM).

Add 25 pL of EBI2-expressing cell membranes (typically 5-20 pg of protein per well) to
initiate the binding reaction.

For non-specific binding control wells, add a high concentration of unlabeled 7a,25-OHC
(e.g., 10 uM) instead of NIBR189.

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer
using a filtration manifold.

Wash the filters three times with 200 pL of ice-cold wash buffer.
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» Dry the filters and place them in scintillation vials.

e Add 4-5 mL of scintillation fluid to each vial and count the radioactivity using a scintillation
counter.

e Analyze the data using non-linear regression to determine the IC50 value of NIBR189, which
can be converted to a Ki value using the Cheng-Prusoff equation.

Gai Activation Assay (Fluorescence-Based GTP
Turnover)

This assay measures the ability of EBI2 to catalyze the exchange of GDP for a fluorescently
labeled GTP analog on the Gai subunit upon agonist stimulation, and the inhibition of this
process by an antagonist like NIBR189.

Materials:

Purified, recombinant human EBI2 receptor
 Purified, recombinant heterotrimeric Gaify protein

o BODIPY-FL-GTP or a similar fluorescent GTP analog
e 70,25-OHC (agonist)

o NIBR189 (antagonist)

e Assay buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgClz, 1 pM GDP, 0.05% (w/v)
n-Dodecyl-B-D-maltoside (DDM)

o 384-well, low-volume, black plates
e Fluorescence plate reader
Procedure:

o Prepare serial dilutions of NIBR189 and a fixed concentration of 7a,25-OHC in assay buffer.
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 In a 384-well plate, mix the purified EBI2 receptor (final concentration ~10-50 nM) and Gaify
protein (final concentration ~200-500 nM).

» Add the NIBR189 dilutions and the fixed concentration of 7a,25-OHC (typically at its EC80)
to the EBI2/G protein mixture. For agonist control wells, add only 7a,25-OHC. For basal
control wells, add only buffer.

* Incubate for 15-30 minutes at room temperature to allow for compound binding.
« Initiate the reaction by adding the fluorescent GTP analog (final concentration ~50-200 nM).

e Immediately begin monitoring the increase in fluorescence intensity over time using a
fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm for BODIPY-
FL-GTP).

e Record data points every 30-60 seconds for 30-60 minutes.

o Calculate the initial rate of the reaction (slope of the linear phase of the fluorescence curve)
for each condition.

» Plot the initial rates against the concentration of NIBR189 and fit the data to a dose-
response curve to determine the IC50 value.

Cell Migration (Chemotaxis) Assay

This assay assesses the ability of NIBR189 to block the migration of EBI2-expressing cells
(e.g., U937 monocytes) towards a chemoattractant (7a,25-OHC).

Materials:

U937 cells

RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

Serum-free RPMI 1640 medium

70,25-OHC (chemoattractant)
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NIBR189 (antagonist)
Transwell inserts with a 5 um pore size for 24-well plates
Calcein-AM or similar cell viability dye

Fluorescence plate reader

Procedure:

Culture U937 cells in complete medium. The day before the assay, resuspend the cells in
serum-free medium and incubate overnight.

On the day of the assay, harvest the cells and resuspend them in serum-free medium at a
concentration of 1 x 10° cells/mL.

Pre-incubate the cells with various concentrations of NIBR189 or vehicle control for 30
minutes at 37°C.

In the lower chamber of a 24-well plate, add 600 pL of serum-free medium containing 7a,25-
OHC (at a concentration that induces sub-maximal migration, e.g., 10-100 nM). For negative
control wells, add serum-free medium without the chemoattractant.

Place the Transwell inserts into the wells.
Add 100 pL of the pre-incubated U937 cell suspension to the upper chamber of each insert.
Incubate the plate at 37°C in a 5% CO:2 incubator for 2-4 hours.

Carefully remove the inserts from the plate. Remove the non-migrated cells from the upper
surface of the membrane with a cotton swab.

To quantify the migrated cells, add a fluorescent dye such as Calcein-AM to the lower
chamber and incubate according to the manufacturer's instructions.

Read the fluorescence in the lower chamber using a fluorescence plate reader.
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» Plot the fluorescence intensity (proportional to the number of migrated cells) against the
concentration of NIBR189 and determine the IC50 value.

Experimental Workflow Summary

The characterization of NIBR189's interaction with EBI2 typically follows a logical progression
from initial binding confirmation to functional cellular assays.
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Workflow for NIBR189 Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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